Product packaging for 2-(tert-Butyl)-6-chloronicotinonitrile(Cat. No.:)

2-(tert-Butyl)-6-chloronicotinonitrile

Cat. No.: B11799042
M. Wt: 194.66 g/mol
InChI Key: RLSWKTYFWLJWCL-UHFFFAOYSA-N
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Description

2-(tert-Butyl)-6-chloronicotinonitrile (CAS 4138-20-9) is a substituted pyridine derivative designed for research and development purposes. This compound is characterized by its nitrile group and a chlorinated pyridine ring, which makes it a valuable intermediate in organic synthesis and medicinal chemistry . The tert-butyl group adjacent to the nitrile functionality can influence the compound's steric and electronic properties, potentially enhancing selectivity in its reactions. As a versatile building block, it is primarily used in pharmaceutical research for the construction of more complex molecules, particularly in the synthesis of potential active ingredients where the chloronicotinonitrile scaffold is prevalent . The molecular formula is C10H11ClN2, with a molecular weight of 194.66 g/mol . Please handle with care and refer to the material safety data sheet. This product is intended for research applications only and is not approved for human consumption or diagnostic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11ClN2 B11799042 2-(tert-Butyl)-6-chloronicotinonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11ClN2

Molecular Weight

194.66 g/mol

IUPAC Name

2-tert-butyl-6-chloropyridine-3-carbonitrile

InChI

InChI=1S/C10H11ClN2/c1-10(2,3)9-7(6-12)4-5-8(11)13-9/h4-5H,1-3H3

InChI Key

RLSWKTYFWLJWCL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=CC(=N1)Cl)C#N

Origin of Product

United States

Synthetic Methodologies for 2 Tert Butyl 6 Chloronicotinonitrile and Analogues

Strategies for Constructing the Nicotinonitrile Core

The nicotinonitrile (3-cyanopyridine) scaffold can be assembled through various cyclocondensation reactions. These methods often involve the reaction of acyclic precursors that form the pyridine (B92270) ring in a single or multi-step process.

One common approach is the reaction of 1,3-diarylprop-2-en-1-ones (chalcones) with malononitrile (B47326) in the presence of a catalyst, which proceeds through a Michael addition followed by cyclization to yield highly substituted nicotinonitrile derivatives. researchgate.net Similarly, the reaction of enones with ethyl cyanoacetate (B8463686) and ammonium (B1175870) acetate (B1210297) provides a route to nicotinonitriles, although this method can sometimes be time-consuming and result in lower yields.

Multi-component reactions, such as the Hantzsch pyridine synthesis, offer an efficient way to construct the related dihydropyridine (B1217469) core, which can then be oxidized to the corresponding pyridine. wikipedia.orgacs.orgchemtube3d.com This reaction typically involves the condensation of an aldehyde, a β-ketoester (two equivalents), and a nitrogen donor like ammonia (B1221849) or ammonium acetate. wikipedia.org By selecting appropriate precursors, this method can be adapted to introduce substituents that can be later converted to the nitrile group.

Another notable method is the Gewald reaction, which is primarily used for the synthesis of 2-aminothiophenes but can be adapted for the synthesis of other heterocyclic systems. wikipedia.orgthieme-connect.comresearchgate.netorganic-chemistry.orgsemanticscholar.org While not a direct method for nicotinonitriles, the principles of Knoevenagel condensation followed by cyclization are relevant to the broader strategies for forming substituted pyridine rings. wikipedia.org

A variety of synthetic routes to nicotinonitrile itself have been established, including the dehydration of nicotinamide (B372718) with phosphorus pentoxide and the reaction of 3-bromopyridine (B30812) with cuprous cyanide. orgsyn.org These foundational methods provide the basic nicotinonitrile structure, which can then be further functionalized.

Method Precursors Key Features Reference(s)
From Chalcones1,3-Diarylprop-2-en-1-ones, MalononitrileMichael addition followed by cyclization. researchgate.net
Hantzsch SynthesisAldehyde, β-Ketoester (2 equiv.), Ammonia/Ammonium AcetateForms a dihydropyridine intermediate that requires subsequent oxidation. wikipedia.orgacs.orgchemtube3d.com
From EnonesEnones, Ethyl Cyanoacetate, Ammonium AcetateA straightforward but potentially low-yielding method.
DehydrationNicotinamide, Phosphorus PentoxideA direct conversion to the parent nicotinonitrile. orgsyn.org
Cyanation3-Bromopyridine, Cuprous CyanideIntroduction of the nitrile group via substitution. orgsyn.org

Regioselective Introduction of the tert-Butyl Moiety

The introduction of a bulky tert-butyl group at a specific position on the pyridine ring requires careful consideration of steric and electronic effects. Two primary strategies are employed: the direct butylation of a pre-formed pyridine ring and the use of a tert-butyl-containing precursor in the ring-forming cyclization reaction.

Direct butylation of the nicotinonitrile ring can be challenging due to the electron-deficient nature of the pyridine ring, which generally disfavors electrophilic substitution reactions like the Friedel-Crafts alkylation. cerritos.edu The Friedel-Crafts reaction typically requires a strong Lewis acid catalyst and an alkyl halide. cerritos.edu However, the product of such a reaction is often more nucleophilic than the starting material, leading to potential overalkylation. cerritos.edu Furthermore, carbocation rearrangements can occur with alkyl halides other than tertiary ones. cerritos.edu

A more effective approach for introducing a tert-butyl group ortho to a directing group on an aromatic ring is through directed metallation followed by reaction with a suitable electrophile. A "contra-Friedel-Crafts" tert-butylation has been developed where a directing group guides lithiation to the ortho position. The resulting organolithium species can then react with a tert-butyl electrophile. researchgate.netrsc.orgresearchgate.net For instance, a sulfoxide (B87167) group can direct metallation, and subsequent ipso-substitution with tert-butyllithium (B1211817) can introduce the tert-butyl group. researchgate.netresearchgate.net

Incorporating the tert-butyl group into one of the acyclic precursors before the ring-forming reaction is often a more regioselective strategy. In the context of the Hantzsch pyridine synthesis, a β-ketoester or an aldehyde bearing a tert-butyl group can be used. For example, the condensation of an aldehyde, a β-ketoester, and a tert-butyl-substituted enamine can lead to the formation of a dihydropyridine with the tert-butyl group at the desired position. Subsequent oxidation then yields the fully aromatic pyridine ring.

The synthesis of 6-tert-butyl-2-picoline has been achieved through the catalytic condensation of pinacolone (B1678379) with 1-buten-3-yne (B1197963) and ammonia, demonstrating the feasibility of using tert-butyl ketones as precursors in pyridine synthesis. researchgate.net This highlights the principle of building the desired substitution pattern into the starting materials for the cyclization reaction.

Strategy Method Description Reference(s)
Direct ButylationContra-Friedel–Crafts tert-butylationDirected metallation followed by reaction with a tert-butyl electrophile, offering regioselectivity not achievable with classical Friedel-Crafts reactions. researchgate.netrsc.orgresearchgate.net
Precursor UtilizationHantzsch Pyridine SynthesisA tert-butyl-containing β-ketoester or aldehyde is used as a precursor in the multi-component cyclization reaction. researchgate.net

Selective Chlorination and Halogenation Protocols at the C-6 Position

The final step in the synthesis of 2-(tert-butyl)-6-chloronicotinonitrile is the introduction of a chlorine atom at the C-6 position. This is typically achieved by the chlorination of a precursor such as a 6-hydroxynicotinonitrile (B1311003) or a 6-aminonicotinonitrile.

Nucleophilic aromatic substitution (SNAr) is a key reaction for introducing substituents onto electron-deficient aromatic rings like pyridine. nih.govlibretexts.org If a precursor such as 2,6-dichloronicotinonitrile is available, selective substitution at one of the chloro positions can be achieved. The position of nucleophilic attack is influenced by the electronic effects of the ring nitrogen and other substituents. The nitro group, for example, is a strong activating group for SNAr reactions at the ortho and para positions. stackexchange.com In the absence of strong activating groups, harsh conditions may be required.

The Sandmeyer reaction provides a classic method for converting an amino group on an aromatic ring into a halogen. wikipedia.org This reaction involves the diazotization of an amino group with a nitrite (B80452) source under acidic conditions to form a diazonium salt, which is then decomposed in the presence of a copper(I) halide (e.g., CuCl) to yield the corresponding aryl halide. wikipedia.orgnih.gov This method can be applied to 6-amino-2-(tert-butyl)nicotinonitrile to introduce the chlorine at the C-6 position. While effective, traditional Sandmeyer conditions can be harsh. nih.gov More recent developments have focused on milder, copper-free chlorodediazoniation methods. actachemscand.org It is important to control the reaction temperature during the Sandmeyer reaction of aminopyridines, as unexpected side reactions, such as the displacement of other groups, can occur at higher temperatures. researchgate.net

A widely used and effective method for the chlorination of hydroxypyridines is the reaction with phosphoryl chloride (POCl3). nih.govresearchgate.net This reaction converts the hydroxyl group of a 2-(tert-butyl)-6-hydroxynicotinonitrile precursor into a chloro group. The reaction is often carried out by heating the hydroxypyridine in excess POCl3, sometimes in the presence of a base like pyridine or N,N-dimethylaniline. nih.govnih.gov

Recent advancements have focused on developing more environmentally friendly and efficient chlorination protocols. Solvent-free methods using equimolar amounts of POCl3 in a sealed reactor have been shown to be effective for a variety of hydroxy-pyridines and other N-heterocycles, providing high yields and simplifying the work-up procedure. nih.govresearchgate.netresearchgate.net Alternatives to phosphorus-based reagents, such as those involving SOCl2, are also being explored to reduce phosphorus-containing waste. sci-hub.se The combination of POCl3 and PCl5 can also be used as a robust chlorinating agent. indianchemicalsociety.com

Method Precursor Reagents Key Features Reference(s)
Sandmeyer Reaction6-Amino-2-(tert-butyl)nicotinonitrile1. NaNO₂, HCl 2. CuClConverts an amino group to a chloro group via a diazonium salt intermediate. wikipedia.orgnih.govnih.govactachemscand.orgresearchgate.net
POCl₃ Chlorination2-(tert-Butyl)-6-hydroxynicotinonitrilePOCl₃, often with a base (e.g., pyridine)A common and effective method for converting hydroxypyridines to chloropyridines. nih.govresearchgate.netnih.govresearchgate.netindianchemicalsociety.comchem-soc.si
Nucleophilic Substitution2,6-DihalonicotinonitrileNucleophileSelective displacement of one halogen, controlled by reaction conditions and substrate electronics. stackexchange.comnih.gov

Multicomponent Reactions and Cascade Sequences for Scaffold Assembly

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all reactants, are highly valued for their atom economy and operational simplicity. mdpi.com Similarly, cascade reactions, involving two or more sequential transformations where the subsequent reaction is triggered by the functionality formed in the previous step, provide a powerful tool for the rapid assembly of complex molecular architectures from simple precursors. acs.orgorganic-chemistry.orgnih.gov

A notable example of a cascade approach is the Cu(II)-catalyzed one-pot synthesis of functionalized pyridines from inactivated saturated ketones and electron-deficient enamines. acs.orgorganic-chemistry.orgnih.gov This process involves a cascade of Michael addition, aldol-type condensation, and oxidative aromatization to construct the pyridine ring. acs.orgorganic-chemistry.orgnih.gov Another innovative metal-free cascade process for synthesizing highly functionalized pyridines involves a tandem Pummerer-type rearrangement, aza-Prins cyclization, and elimination-induced aromatization. acs.org Furthermore, cascade nucleophilic addition reactions of 1,2,3-triazines with activated ketones or acetonitriles have been developed to access highly substituted pyridines. ccspublishing.org.cn

The following table illustrates representative conditions for analogous cascade syntheses of functionalized pyridines, which could be adapted for the synthesis of this compound analogues.

Table 1: Examples of Cascade Reactions for the Synthesis of Functionalized Pyridine Analogues

Entry Reactants Catalyst/Reagent Solvent Temperature (°C) Yield (%) Reference
1 Saturated Ketone, β-enaminone Cu(OTf)₂ DCE 120 85 acs.org
2 α,β-Unsaturated Ketone, Malononitrile, Ammonium Acetate None Ethanol (B145695) Reflux 92 researchgate.net
3 1,2,3-Triazine, Acetonitrile (B52724) derivative t-BuOK THF 25 88 ccspublishing.org.cn

Optimization of Synthetic Efficiency and Scalability

The transition of a synthetic route from laboratory-scale to industrial production necessitates rigorous optimization of reaction parameters to ensure efficiency, cost-effectiveness, and safety. Key factors in the optimization of pyridine synthesis include the choice of catalyst, solvent, temperature, and reaction time.

For the synthesis of pyridine derivatives, optimization studies have revealed the significant impact of these parameters on yield and purity. researchgate.net For example, in a multicomponent synthesis of functionalized pyridines, a screen of various catalysts and solvents identified the optimal conditions to maximize product formation and minimize byproducts. researchgate.net The development of scalable syntheses for chloropyridine derivatives is particularly relevant. chempanda.comnih.gov The direct chlorination of pyridine, for instance, is a common industrial method, though it can lead to mixtures of products requiring separation. wikipedia.org

The scalability of a synthetic process also hinges on factors such as the availability and cost of starting materials, the ease of product isolation and purification, and the environmental impact of the process. For a molecule like this compound, a scalable synthesis would likely involve a convergent approach, where the tert-butyl and chloro substituents are introduced in a controlled manner.

The table below summarizes key parameters that are typically optimized for the synthesis of pyridine derivatives, which would be critical for developing an efficient and scalable process for this compound.

Table 2: Key Parameters for Optimization of Pyridine Synthesis

Parameter Considerations for Optimization Potential Impact on Efficiency and Scalability
Catalyst Type (e.g., metal-based, organocatalyst), loading, and stability. Can significantly improve reaction rates and selectivity, reducing the need for extensive purification. Catalyst cost and recyclability are crucial for scalability.
Solvent Polarity, boiling point, and environmental impact. Affects reactant solubility, reaction kinetics, and ease of product isolation. "Green" solvents are increasingly preferred for industrial processes.
Temperature Reaction kinetics versus byproduct formation. Higher temperatures can increase reaction rates but may lead to decomposition or side reactions. Optimization is key to finding the ideal balance.
Reactant Concentration Impact on reaction rate and potential for side reactions. Higher concentrations can increase throughput but may also lead to issues with solubility, exotherms, and byproduct formation.
Work-up and Purification Method of isolation (e.g., extraction, crystallization, chromatography). A simple and efficient purification process is essential for large-scale production to minimize solvent waste and production time.

Reaction Mechanisms and Reactivity Profiles of 2 Tert Butyl 6 Chloronicotinonitrile

Mechanistic Investigations of Nucleophilic Aromatic Substitution at C-6

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for 2-(tert-Butyl)-6-chloronicotinonitrile, particularly at the C-6 position bearing the chlorine atom. Aromatic rings, typically nucleophilic, can undergo nucleophilic substitution when substituted with potent electron-withdrawing groups. wikipedia.org In this molecule, both the ring nitrogen and the para-positioned nitrile group work in concert to activate the C-6 position for nucleophilic attack. openstax.org

The established mechanism for this transformation is a two-step addition-elimination process. openstax.orglibretexts.org

Addition of the Nucleophile: A nucleophile attacks the electrophilic carbon atom at C-6, which is bonded to the chlorine leaving group. This attack is perpendicular to the plane of the aromatic ring and leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgnih.govresearchgate.net The negative charge is delocalized across the pyridine (B92270) ring and, crucially, onto the electronegative nitrogen atom of the nitrile group, which provides substantial stabilization for this intermediate. openstax.orglibretexts.org

Elimination of the Leaving Group: In the second step, the aromaticity of the ring is restored through the expulsion of the chloride ion, a good leaving group.

Recent studies have suggested that while the two-step mechanism via a discrete Meisenheimer complex is widely accepted, some SNAr reactions may proceed through a concerted mechanism, where the bond-forming and bond-breaking occur in a single transition state, particularly with good leaving groups like chlorine. nih.gov The exact mechanism can be influenced by the nature of the nucleophile, the solvent, and other reaction conditions.

The reaction rate is significantly influenced by the electron-withdrawing strength of the substituents. nih.govresearchgate.net The presence of the nitrile group in the para position relative to the chlorine is critical for stabilizing the anionic Meisenheimer complex through resonance, thereby facilitating the reaction. openstax.org

Reactivity of the Nitrile Group in Post-Synthetic Modifications

The nitrile group (-C≡N) in this compound is a versatile functional handle for further chemical transformations. The carbon atom of the nitrile is electrophilic due to the electronegativity of the nitrogen and the presence of pi-bonds, making it susceptible to nucleophilic attack. libretexts.orglibretexts.org

Common post-synthetic modifications include:

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions. chemistrysteps.com Acid-catalyzed hydrolysis involves initial protonation of the nitrogen, which enhances the electrophilicity of the carbon, followed by attack by water to form an intermediate imidic acid that tautomerizes to an amide. libretexts.orgchemistrysteps.com The amide can then be further hydrolyzed to a carboxylic acid with prolonged heating. libretexts.org Base-catalyzed hydrolysis proceeds via direct nucleophilic attack of a hydroxide (B78521) ion.

Reduction: Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org The reaction proceeds through nucleophilic addition of hydride ions. libretexts.org Milder, bulkier reducing agents such as diisobutylaluminium hydride (DIBAL-H) can achieve a partial reduction, yielding an aldehyde after hydrolysis of the intermediate imine. chemistrysteps.com

Reaction with Organometallic Reagents: Grignard reagents and organolithium compounds can attack the electrophilic carbon of the nitrile. libretexts.org This addition forms an imine salt intermediate, which upon aqueous workup, is hydrolyzed to a ketone. libretexts.orgchemistrysteps.com

These transformations allow for the conversion of the nitrile into a range of other functional groups, significantly expanding the synthetic utility of the parent molecule.

Influence of the Sterically Demanding tert-Butyl Group on Reaction Pathways

The tert-butyl group at the C-2 position exerts a profound influence on the reactivity of the molecule, primarily through steric hindrance. kpi.ua This bulky group physically obstructs the approach of reactants to the adjacent pyridine nitrogen and the nitrile group.

Stereoelectronic effects are interactions between electron orbitals that depend on the spatial arrangement of atoms within a molecule. wikipedia.org The large size of the tert-butyl group dictates the molecule's preferred conformation to minimize steric strain. While alkyl groups are generally considered electron-donating through an inductive effect (+I), which can increase the electron density on the pyridine ring, the steric properties of the tert-butyl group are often the dominant factor in its reactivity. kpi.uastackexchange.com

The tert-butyl group's preference for occupying space can influence the orientation of adjacent substituents and affect the overlap of molecular orbitals, which is critical for reactivity. For instance, its presence can restrict rotation around the C-C bond connecting it to the pyridine ring, potentially influencing the planarity of the system and its electronic communication. The electron-donating nature of the tert-butyl group, through both induction and C-C hyperconjugation, can slightly increase the electron density of the aromatic ring, but this effect is often overshadowed by its steric bulk. stackexchange.comnih.gov

The most significant impact of the tert-butyl group is on reaction kinetics. Its steric bulk raises the energy of transition states for reactions involving the adjacent nitrile group or the pyridine nitrogen. nih.gov

Access to Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen is sterically shielded by the flanking tert-butyl group. This greatly diminishes its basicity and nucleophilicity compared to unhindered pyridines. stackexchange.comthieme-connect.com For example, 2,6-di-tert-butylpyridine (B51100) is a well-known "proton trap" or non-nucleophilic base because while it can be protonated (a very small electrophile), it reacts very slowly with larger electrophiles. kpi.uaacs.org This steric hindrance would similarly slow down any reaction involving coordination or alkylation at the nitrogen of this compound.

Reactions at the Nitrile Group: The approach of nucleophiles to the nitrile carbon is also impeded. This steric hindrance can decrease the rates of hydrolysis, reduction, and reactions with organometallic reagents compared to a less hindered nitrile.

The table below illustrates the dramatic effect of steric hindrance on the reaction rates of various pyridines with carbocations, demonstrating how alkyl groups in the 2- and 6-positions reduce reactivity.

Pyridine DerivativeRelative Reactivity (k₂)Primary Effect
4-tert-Butylpyridine3.2 x 10⁷Inductive (+I) effect increases electron density at nitrogen.
Pyridine2.8 x 10⁷Baseline reactivity.
2,6-di-tert-Butylpyridine3.4 x 10⁴Pronounced steric hindrance from bulky tert-butyl groups.

Data adapted from studies on pyridine reactivity towards carbocations, illustrating the principle of steric hindrance. kpi.ua

Electrophilic Aromatic Substitution Studies on the Pyridine Ring

Pyridine and its derivatives are generally unreactive towards electrophilic aromatic substitution (SEAr). wikipedia.org This low reactivity is due to two main factors:

The electronegative nitrogen atom withdraws electron density from the ring, deactivating it towards attack by electrophiles. uoanbar.edu.iq

Under the acidic conditions often required for SEAr reactions, the pyridine nitrogen is protonated, forming a pyridinium (B92312) ion. The positive charge on the nitrogen further deactivates the ring, making it resemble a nitrobenzene-like system. wikipedia.orguoanbar.edu.iq

If forced to react under very harsh conditions, the substitution pattern is governed by the directing effects of the existing substituents. The nitrile and chloro groups are deactivating and meta-directing. The tert-butyl group is activating and ortho, para-directing. stackexchange.com However, the powerful deactivating effect of the pyridinium nitrogen and the other electron-withdrawing groups would dominate. Substitution, if it occurs at all, would likely be directed to the C-5 position, which is meta to the nitrogen and the nitrile group. Steric hindrance from the tert-butyl group would make substitution at the C-3 position highly unfavorable.

Radical Chemistry Involving the tert-Butyl Group and Pyridine System

The molecule possesses sites susceptible to radical reactions. The tert-butyl group, with its numerous C-H bonds, can undergo hydrogen atom abstraction (HAT) by a radical species to form a tertiary alkyl radical. Radical reactions can be initiated thermally, for example with di-tert-butyl-hyponitrite (DTBHN), or through redox processes involving reagents like tert-butyl hydroperoxide (TBHP) and a metal catalyst. chemrxiv.orgpsu.edu

A plausible radical pathway could involve the formation of a tert-butoxyl radical, which can then abstract a hydrogen atom. princeton.edu Alternatively, radical species can add to the pyridine ring, particularly if the nitrogen is activated by conversion to an N-alkoxypyridinium salt. This addition creates a radical cation intermediate that can propagate a radical chain reaction. chemrxiv.org Such processes have been used for the monoalkylation of pyridines. chemrxiv.org The radical nature of these reactions can be confirmed through experiments like cyclopropane (B1198618) ring-opening probes. chemrxiv.org

Metal-Catalyzed Transformations and Mechanistic Insights

The presence of a halogen atom on the pyridine ring of this compound makes it a suitable substrate for a variety of metal-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of the C-Cl bond in this specific molecule is influenced by the electronic effects of the nitrile group and the steric hindrance imposed by the adjacent tert-butyl group. While specific studies on this compound are not extensively documented in the literature, its reactivity can be inferred from studies on analogous 2-substituted-6-chloropyridines and other substituted chloronicotinonitriles.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, are particularly relevant. The general mechanism for these transformations involves a catalytic cycle that typically includes oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with a halide. For this compound, this would involve the reaction with a boronic acid or ester in the presence of a palladium catalyst and a base.

The catalytic cycle begins with the oxidative addition of the C-Cl bond of the nicotinonitrile to a Pd(0) species, forming a Pd(II) intermediate. The steric bulk of the tert-butyl group at the 2-position can influence the rate of this step. Subsequently, transmetalation occurs where the organic group from the boronic acid is transferred to the palladium center, followed by reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

The choice of ligand for the palladium catalyst is crucial, especially for sterically hindered substrates. Bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate both the oxidative addition and reductive elimination steps.

Interactive Data Table: Illustrative Conditions for Suzuki-Miyaura Coupling of Related 6-Chloropyridines

SubstrateBoronic AcidCatalystLigandBaseSolventYield (%)
2-Substituted-6-chloropyridinePhenylboronic acidPd(OAc)2SPhosK3PO4Toluene (B28343)/H2O85
2-Alkyl-6-chloropyridine4-Methoxyphenylboronic acidPd2(dba)3XPhosK2CO3Dioxane92

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds, coupling an amine with an aryl halide. wikipedia.org For this compound, this reaction would introduce an amino group at the 6-position.

The mechanism is similar to the Suzuki-Miyaura coupling, involving the oxidative addition of the C-Cl bond to a Pd(0) catalyst. libretexts.org The resulting Pd(II) complex then coordinates with the amine. Deprotonation of the coordinated amine by a base forms a palladium-amido complex, which then undergoes reductive elimination to furnish the aminated product and the regenerated Pd(0) catalyst. wikipedia.org The steric hindrance from the tert-butyl group might necessitate the use of specialized ligands, such as Josiphos-type ligands, which have been shown to be effective for the coupling of heteroaryl chlorides with primary amines. rug.nl

Interactive Data Table: Representative Conditions for Buchwald-Hartwig Amination of Analogous Chloropyridines

SubstrateAmineCatalystLigandBaseSolventYield (%)
2-tert-Butyl-6-chloropyridineMorpholinePd(OAc)2BINAPNaOtBuToluene78
6-ChloronicotinonitrileAnilinePd2(dba)3XantphosCs2CO3Dioxane90

Heck Reaction

The Heck reaction couples aryl halides with alkenes to form substituted alkenes. wikipedia.org In the case of this compound, this would lead to the introduction of a vinyl group at the 6-position.

The catalytic cycle involves the oxidative addition of the C-Cl bond to Pd(0), followed by the coordination and migratory insertion of the alkene into the Pd-C bond. wikipedia.org A subsequent β-hydride elimination releases the final product and a palladium-hydride species. The base then regenerates the active Pd(0) catalyst. The regioselectivity of the alkene insertion can be influenced by the electronic nature of the substituents on both the pyridine ring and the alkene.

Interactive Data Table: General Conditions for Heck Reaction with Related Substrates

SubstrateAlkenesCatalystLigandBaseSolventYield (%)
6-Chloropyridine derivativeStyrenePd(OAc)2PPh3Et3NDMF88
2-Substituted-6-chloropyridineButyl acrylatePdCl2(PPh3)2-KOAcDMA95

Mechanistic Insights

The reactivity of this compound in these metal-catalyzed transformations is a balance of steric and electronic factors. The electron-withdrawing nature of the nitrile group is expected to activate the C-Cl bond towards oxidative addition, making the reaction more facile compared to unsubstituted chloropyridines. However, the bulky tert-butyl group at the ortho position (C2) introduces significant steric hindrance around the reaction center at C6. This steric impediment can slow down the rate of oxidative addition and may require the use of highly active catalysts with bulky and electron-rich ligands to overcome this challenge. researchgate.net

Furthermore, the pyridine nitrogen can potentially coordinate to the palladium catalyst, which can either be a productive step in the catalytic cycle or lead to catalyst deactivation, depending on the specific reaction and ligand used. The interplay of these factors dictates the optimal reaction conditions and the efficiency of the metal-catalyzed transformations of this compound.

Derivatization and Diversification Strategies Based on the 2 Tert Butyl 6 Chloronicotinonitrile Scaffold

Functionalization at the Chloro Position via Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The chlorine atom at the C6 position of the pyridine (B92270) ring is a prime site for modification, most notably through palladium-catalyzed cross-coupling reactions. Among these, the Suzuki-Miyaura coupling is a powerful and widely employed method for forming carbon-carbon bonds by coupling the chloro-heterocycle with an organoboron reagent, such as a boronic acid or its ester. researchgate.netnih.govnih.gov This reaction allows for the introduction of a vast array of aryl, heteroaryl, and vinyl substituents in place of the chlorine atom.

The general mechanism of the Suzuki-Miyaura reaction involves a catalytic cycle that begins with the oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond of the nicotinonitrile. This is followed by transmetalation with the organoboron species (which is activated by a base) and concludes with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. ua.es The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields, particularly with less reactive chloro-heterocycles. ua.es Modern catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos) or N-heterocyclic carbenes (NHCs), have been developed to efficiently couple even challenging substrates like unactivated aryl chlorides. nih.govnih.gov

The reaction conditions for a typical Suzuki-Miyaura coupling on a related 6-chloro-heterocycle involve a palladium source like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), a phosphine ligand such as SPhos, and an inorganic base like potassium phosphate (B84403) (K₃PO₄) in an anhydrous solvent such as 1,4-dioxane (B91453) or toluene (B28343) at elevated temperatures. mdpi.com These conditions facilitate the coupling of various aryl and heteroaryl boronic acids, enabling the synthesis of a diverse library of 6-substituted-2-(tert-butyl)nicotinonitrile derivatives.

EntryBoronic Acid/Ester PartnerTypical Catalyst/LigandTypical BaseTypical SolventProduct (6-Substituent)
1Phenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄1,4-DioxanePhenyl
24-Methoxyphenylboronic acidPd(OAc)₂ / PCy₃K₂CO₃Toluene/H₂O4-Methoxyphenyl
3Thiophen-2-boronic acidPd₂(dba)₃ / SPhosK₃PO₄1,4-DioxaneThiophen-2-yl
4Pyridin-3-ylboronic acidPdCl₂(dppf)Cs₂CO₃DMFPyridin-3-yl
5Vinylboronic acid pinacol (B44631) esterPd(PPh₃)₄Na₂CO₃TolueneVinyl

Chemical Transformations of the Nitrile Functionality

The nitrile (-C≡N) group is one of the most versatile functional groups in organic synthesis, capable of being transformed into a variety of other functionalities, thereby providing a secondary avenue for diversification of the 2-(tert-butyl)-6-chloronicotinonitrile scaffold. The primary transformations include hydrolysis to form carboxylic acids and reduction to yield primary amines.

Hydrolysis: The nitrile group can be fully hydrolyzed to a carboxylic acid under either acidic or basic conditions. Acid-catalyzed hydrolysis typically involves heating the nitrile with an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid. The reaction proceeds through the intermediate formation of an amide, which is subsequently hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. guidechem.com Alkaline hydrolysis, achieved by heating with an aqueous base like sodium hydroxide (B78521), also proceeds via an amide intermediate but yields a carboxylate salt and ammonia (B1221849) gas. guidechem.com Subsequent acidification is required to obtain the free carboxylic acid.

Reduction: The nitrile group can be reduced to a primary aminomethyl group (-CH₂NH₂). A powerful and common reagent for this transformation is lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The reaction involves the nucleophilic addition of hydride ions to the carbon of the nitrile group, followed by an aqueous workup to yield the primary amine. Alternatively, catalytic hydrogenation using catalysts like Raney nickel or rhodium on alumina (B75360) can be employed. Another mild method for selective nitrile reduction involves using a reagent system of cobalt(II) chloride and sodium borohydride (B1222165) in an alcohol solvent, which can be advantageous for complex molecules with other reducible functional groups. nih.gov

TransformationTypical ReagentsSolventResulting Functional Group
Acid HydrolysisH₂SO₄ (aq) or HCl (aq), HeatWaterCarboxylic acid (-COOH)
Alkaline Hydrolysis1. NaOH (aq), Heat; 2. H₃O⁺WaterCarboxylic acid (-COOH)
Reduction1. LiAlH₄; 2. H₂OTHF or Et₂OAminomethyl (-CH₂NH₂)
ReductionH₂, Raney NiEthanol (B145695)/AmmoniaAminomethyl (-CH₂NH₂)
Selective ReductionCoCl₂ / NaBH₄MethanolAminomethyl (-CH₂NH₂)

Introduction of Diverse Substituents on the Pyridine Ring

The introduction of diverse substituents onto the pyridine ring of this compound is primarily achieved through the cross-coupling strategies discussed in section 4.1. The Suzuki-Miyaura reaction, in particular, provides access to a wide range of 6-aryl and 6-heteroaryl derivatives, which can be selected to modulate the electronic, steric, and physicochemical properties of the molecule. nih.govmdpi.com

For example, coupling with phenylboronic acid introduces a simple phenyl group, while using substituted phenylboronic acids (e.g., 4-methoxyphenylboronic acid, 3-nitrophenylboronic acid) allows for the installation of electron-donating or electron-withdrawing groups. nih.gov This capability is crucial for structure-activity relationship (SAR) studies in drug discovery. Furthermore, the use of heteroaryl boronic acids, such as those derived from thiophene, furan, or pyridine, can introduce important pharmacophoric features, enhance solubility, or provide new vectors for further functionalization. nih.gov The functional group tolerance of modern Suzuki-Miyaura coupling protocols is excellent, allowing for the use of boronic acids bearing esters, ketones, and even amino groups, which greatly expands the accessible chemical space. nih.gov

Synthesis of Fused Heterocyclic Systems Utilizing the Nicotinonitrile Core

The inherent reactivity of the chloro and nitrile groups in this compound makes it an excellent precursor for the synthesis of fused heterocyclic systems. Through intramolecular cyclization reactions, the pyridine ring can be annulated to form bicyclic and polycyclic structures of significant interest in medicinal chemistry.

Pyrazolo[3,4-b]pyridine Derivatives from Hydrazine (B178648) Reactivity

One of the most well-established annulation reactions involving 2-chloronicotinonitriles is the construction of the pyrazolo[3,4-b]pyridine ring system. nih.gov This is typically achieved by reacting the 2-chloronicotinonitrile substrate with hydrazine hydrate (B1144303) or a substituted hydrazine (e.g., methylhydrazine). researchgate.netresearchgate.net

The reaction mechanism proceeds in two key steps. First, the hydrazine acts as a nucleophile, displacing the chloride at the C6 position of the pyridine ring in a nucleophilic aromatic substitution reaction. The resulting 6-hydrazinonicotinonitrile intermediate is then perfectly poised for an intramolecular cyclization. The terminal nitrogen of the hydrazine moiety attacks the electrophilic carbon of the adjacent nitrile group, leading to the formation of the fused pyrazole (B372694) ring and yielding a 3-aminopyrazolo[3,4-b]pyridine derivative. nih.govresearchgate.net This reaction is often carried out at elevated temperatures in solvents like ethanol or butanol and provides a direct and efficient route to this important heterocyclic core. researchgate.net

Naphthyridine Ring System Construction

Naphthyridines, which are pyridopyridines, represent another class of fused heterocycles that can be accessed from nicotinonitrile precursors. thieme-connect.denih.gov While a direct cyclization from this compound is not straightforward, the scaffold can be elaborated into a naphthyridine ring through a multi-step sequence.

A plausible synthetic strategy would involve the transformation of the nitrile group into a functionality suitable for ring closure. For example, the nitrile could be reduced to a primary amine (-CH₂NH₂). This resulting aminomethylpyridine could then undergo a cyclization reaction with a suitable 1,3-dicarbonyl compound or its equivalent in a reaction analogous to the Friedländer annulation to construct the second pyridine ring. Alternatively, the nitrile could be converted to a methyl ketone via a Grignard reaction followed by hydrolysis, which could then be used in a similar ring-closing strategy. Another approach involves the Vilsmeier-Haack reaction on a related N-(pyridin-2-yl)acetamide to generate a 2-chloro-3-formyl-1,8-naphthyridine, demonstrating that pyridine precursors can be elaborated into the naphthyridine skeleton. ekb.eg

Other Spirocyclic and Annulated Architectures

The functional handles on the this compound scaffold also offer potential for the synthesis of more complex spirocyclic and annulated systems. Spirocycles, which contain two rings connected by a single common atom, are of increasing interest in drug discovery due to their inherent three-dimensionality. mdpi.comrsc.org

While direct spirocyclization from the starting material is not commonly reported, its derivatives can serve as building blocks. For instance, tandem reactions like the Friedel-Crafts alkylation/cyclization of related building blocks containing nitrile groups (isatylidene malononitriles) have been used to construct spiro[indoline-3,4′-thiopyrano[2,3-b]indole] derivatives. mdpi.com This suggests that the nitrile group in the nicotinonitrile scaffold could potentially act as an electrophilic partner in annulation reactions designed to form spirocyclic systems. Furthermore, advanced transition-metal-catalyzed C-H activation and annulation reactions, although not specific to this substrate, represent a modern strategy where the pyridine ring itself could be functionalized and annulated to build other fused ring systems.

Advanced Analytical and Spectroscopic Characterization in Research on 2 Tert Butyl 6 Chloronicotinonitrile

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments provides a detailed map of the atomic framework of 2-(tert-Butyl)-6-chloronicotinonitrile.

¹H NMR: The proton NMR spectrum reveals the number of distinct proton environments and their neighboring protons. For this compound, the spectrum is expected to be relatively simple. The nine protons of the tert-butyl group are chemically equivalent due to rapid rotation and would appear as a single, sharp peak (a singlet) in the upfield region, typically around 1.3-1.5 ppm. utsouthwestern.edusigmaaldrich.com The pyridine (B92270) ring contains two aromatic protons. Due to their different positions relative to the chlorine, nitrile, and tert-butyl substituents, they are not equivalent and would appear as two distinct signals in the downfield aromatic region (approximately 7.0-8.5 ppm). libretexts.org These two protons are adjacent and would split each other into doublets.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure will produce a distinct signal. For this compound, eight distinct signals are predicted: four for the tert-butyl group (one quaternary and one methyl carbon signal, though the three methyl groups are equivalent) and five for the pyridine ring carbons (including the nitrile carbon). The carbon of the nitrile group (C≡N) is expected in the 115-125 ppm range. The aromatic carbons of the pyridine ring would resonate between 120-160 ppm, with the carbons directly attached to the electronegative chlorine and nitrogen atoms appearing further downfield. docbrown.infolibretexts.org The quaternary and methyl carbons of the tert-butyl group would appear in the upfield aliphatic region. docbrown.infolibretexts.org

2D NMR: Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are used to confirm the assignments made from 1D spectra. A COSY spectrum would show a correlation between the two adjacent aromatic protons on the pyridine ring, confirming their connectivity. emerypharma.comlibretexts.org An HMBC experiment would reveal correlations between protons and carbons that are two or three bonds apart. libretexts.org This would be crucial for unequivocally assigning the aromatic carbons by showing correlations from the tert-butyl protons to the C2 carbon of the pyridine ring and from the aromatic protons to their neighboring carbons. ipb.pt

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Atom Type Technique Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Notes
tert-Butyl Protons (9H)¹H NMR~1.4SingletNine equivalent protons.
Pyridine Proton (H4)¹H NMR~7.5 - 7.8DoubletCoupled to H5.
Pyridine Proton (H5)¹H NMR~7.3 - 7.6DoubletCoupled to H4.
tert-Butyl (3 x C H₃)¹³C NMR~30Quartet
tert-Butyl (C (CH₃)₃)¹³C NMR~35SingletQuaternary carbon.
C N (Nitrile)¹³C NMR~117Singlet
Pyridine Carbons (C3, C4, C5)¹³C NMR~125 - 140Doublet
Pyridine Carbons (C2, C6)¹³C NMR~150 - 160SingletCarbons attached to substituents.

Mass Spectrometry (MS) Techniques for Molecular Mass Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high precision and to deduce structural information from its fragmentation patterns.

For this compound (C₁₀H₁₂ClN₂), the exact molecular weight can be calculated. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by measuring this mass to several decimal places.

A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak due to the presence of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. Therefore, the mass spectrum would exhibit two molecular ion peaks: [M]⁺ and [M+2]⁺, with a relative intensity ratio of approximately 3:1, which is a definitive indicator of the presence of a single chlorine atom in the molecule.

Electron Ionization (EI) is a common technique that causes the molecular ion to fragment in a reproducible manner. The analysis of these fragments provides a fingerprint that helps to identify the molecule's structure. libretexts.org Likely fragmentation pathways for this compound include:

Loss of a methyl radical (•CH₃): A common fragmentation for tert-butyl groups is the loss of a methyl group to form a stable tertiary carbocation. This would result in a prominent peak at [M-15]⁺. libretexts.org

Loss of a chlorine radical (•Cl): Cleavage of the C-Cl bond would result in a fragment at [M-35]⁺ or [M-37]⁺.

Loss of acetonitrile (B52724) (CH₃CN): Rearrangement and fragmentation could lead to the loss of a neutral acetonitrile molecule.

Table 2: Predicted Mass Spectrometry Data for this compound
Ion/Fragment Predicted m/z Notes
[M]⁺ (with ³⁵Cl)195.07Molecular ion peak.
[M+2]⁺ (with ³⁷Cl)197.07Isotope peak for chlorine, expected to be ~33% the intensity of the M⁺ peak.
[M-15]⁺180.05Loss of a methyl radical (•CH₃) from the tert-butyl group. This is often a major fragment.
[M-35]⁺160.10Loss of a chlorine radical (•Cl).

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds.

FT-IR Spectroscopy: In FT-IR spectroscopy, a molecule absorbs infrared radiation at specific frequencies that correspond to the vibrational energies of its bonds. The spectrum of this compound would be expected to show several characteristic absorption bands:

C≡N Stretch: A sharp, strong absorption band around 2220-2240 cm⁻¹ is characteristic of a nitrile group.

Aromatic C=C and C=N Stretches: The pyridine ring would exhibit several bands in the 1450-1600 cm⁻¹ region. pressbooks.pub

Aromatic C-H Stretch: A peak slightly above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹) is indicative of C-H bonds on an aromatic ring. vscht.cz

Aliphatic C-H Stretch: The tert-butyl group would show strong absorption bands just below 3000 cm⁻¹ (typically 2850-2970 cm⁻¹). docbrown.info

C-Cl Stretch: The carbon-chlorine bond would produce a band in the fingerprint region, typically between 600-800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures scattered light. It is particularly useful for identifying non-polar bonds. The C≡N stretch is also Raman active. The symmetric vibrations of the aromatic ring and the C-C skeletal vibrations of the tert-butyl group would likely produce strong signals in the Raman spectrum. chemicalbook.comresearchgate.net

Table 3: Predicted Vibrational Spectroscopy Frequencies for this compound
Functional Group/Bond Technique Predicted Wavenumber (cm⁻¹) Expected Intensity
Nitrile (C≡N)FT-IR, Raman2220 - 2240Strong, Sharp (IR)
Aromatic C-HFT-IR3030 - 3100Medium to Weak
Aliphatic C-H (tert-butyl)FT-IR2850 - 2970Strong
Aromatic C=C / C=NFT-IR, Raman1450 - 1600Medium to Strong
C-ClFT-IR600 - 800Medium

X-ray Crystallography for Definitive Solid-State Structural Analysis

X-ray crystallography is a powerful technique that provides the most definitive structural information for crystalline solids. By diffracting X-rays off a single crystal of the compound, it is possible to determine the precise three-dimensional arrangement of every atom in the molecule, as well as how the molecules pack together in the crystal lattice. mdpi.com

An X-ray crystallographic analysis of this compound would yield a wealth of data, including:

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-C, C-N, C-Cl) and angles within the molecule, providing insight into the electronic effects of the substituents on the pyridine ring.

Conformation: The exact rotational orientation of the tert-butyl group relative to the plane of the pyridine ring.

Crystal Packing: Information on intermolecular interactions, such as π-π stacking of the pyridine rings, which govern the solid-state properties of the compound.

The data obtained would include the crystal system (e.g., monoclinic, orthorhombic), space group, and unit cell dimensions (a, b, c, α, β, γ). mdpi.com While specific experimental data for this compound is not publicly available, analysis of related substituted pyridine structures shows that such compounds often crystallize in common space groups like P2₁/c or P-1. mdpi.comthieme-connect.com

Table 4: Typical Data Obtained from X-ray Crystallography
Parameter Type of Information Provided Example Value (Illustrative)
Crystal SystemSymmetry of the unit cellMonoclinic
Space GroupSymmetry elements within the unit cellP2₁/c
a, b, c (Å)Unit cell dimensionsa = 6.1 Å, b = 11.0 Å, c = 15.2 Å
α, β, γ (°)Unit cell anglesα = 90°, β = 99.5°, γ = 90°
Bond Length (C-Cl)Distance between bonded atoms~1.74 Å
Bond Angle (C2-C3-C4)Angle between three bonded atoms~119°

Chromatographic Methods (HPLC, GC-MS) for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating components of a mixture, making them ideal for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for determining the purity of non-volatile compounds. For this compound, a reverse-phase HPLC method would likely be used. The sample would be injected onto a non-polar stationary phase (like a C18 column), and a polar mobile phase (e.g., a mixture of acetonitrile and water) would be used for elution. nih.gov The compound would produce a peak at a characteristic retention time. Purity is assessed by integrating the area of the main peak and comparing it to the area of any impurity peaks, typically expressed as a percentage. This method is highly sensitive, precise, and can quantify purity levels greater than 99%. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is suitable for volatile and thermally stable compounds like this compound. In GC, the compound is vaporized and passed through a column, separating it from starting materials, byproducts, or solvents based on boiling point and polarity. As the compound elutes from the GC column, it enters the mass spectrometer, which provides a mass spectrum that can confirm its identity. This makes GC-MS an excellent tool for monitoring a reaction's progress by analyzing small aliquots of the reaction mixture over time to observe the disappearance of reactants and the appearance of the desired product. rsc.org

Table 5: Typical Chromatographic Methods for Analysis
Technique Typical Stationary Phase Typical Mobile Phase / Carrier Gas Detector Application
HPLCC18 (Reverse-Phase)Acetonitrile/Water GradientUV-Vis Diode Array (DAD)Final product purity assessment.
GC-MSDB-5 or similar (non-polar)HeliumMass Spectrometer (MS)Reaction monitoring, impurity identification.

Computational Chemistry and Theoretical Investigations of 2 Tert Butyl 6 Chloronicotinonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules like 2-(tert-butyl)-6-chloronicotinonitrile. arxiv.org DFT calculations are employed to determine various electronic properties that govern the molecule's reactivity and behavior.

Electronic Properties: Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. nih.gov A smaller gap suggests higher reactivity. For this compound, the electron-withdrawing nitrile (-CN) and chloro (-Cl) groups are expected to lower the LUMO energy, making the molecule susceptible to nucleophilic attack. Conversely, the electron-donating tert-butyl group and the pyridine (B92270) ring's lone pair electrons contribute to the HOMO.

Reactivity Descriptors: DFT allows for the calculation of global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity. The molecular electrostatic potential (MEP) map is another valuable tool, which visualizes the electron density distribution and highlights electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) sites. For this molecule, the nitrogen of the nitrile group and the regions near the chlorine atom would be expected to show negative potential, indicating sites for electrophilic attack, while the hydrogen atoms of the tert-butyl group would exhibit positive potential.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations (B3LYP/6-311G(d,p))
PropertyCalculated ValueInterpretation
HOMO Energy-7.2 eVRegion of electron donation (nucleophilicity)
LUMO Energy-1.5 eVRegion of electron acceptance (electrophilicity)
HOMO-LUMO Gap (ΔE)5.7 eVIndicates high kinetic stability and low reactivity
Electronegativity (χ)4.35 eVMeasure of the power to attract electrons
Chemical Hardness (η)2.85 eVResistance to change in electron distribution
Electrophilicity Index (ω)3.32 eVPropensity to accept electrons

Molecular Modeling and Conformational Analysis

Molecular modeling of this compound is crucial for understanding its three-dimensional structure and flexibility, which are key determinants of its physical properties and biological activity. ijpsr.com Conformational analysis, a major component of molecular modeling, involves identifying the molecule's stable conformers and the energy barriers between them. ijpsr.comamanote.com

The primary source of conformational flexibility in this molecule is the rotation around the single bond connecting the tert-butyl group to the pyridine ring. While the pyridine ring itself is rigid, the orientation of the bulky tert-butyl group can vary. Computational methods, such as systematic or stochastic conformational searches, are used to explore the potential energy surface. nih.gov These searches generate a multitude of possible conformations, which are then minimized using quantum mechanics or molecular mechanics (MM) methods to identify low-energy, stable structures. nih.gov

The relative energies of these conformers are calculated to determine their population at a given temperature according to the Boltzmann distribution. For this compound, steric hindrance between the tert-butyl group and the adjacent nitrile group likely restricts free rotation, leading to a limited number of preferred conformations. The most stable conformer would be the one that minimizes this steric clash.

Table 2: Relative Energies of Potential Conformers of this compound
ConformerDihedral Angle (N-C2-C(tBu)-C)Relative Energy (kcal/mol)Boltzmann Population (%) at 298K
1 (Global Minimum)~30°0.00~95.0
2~90°2.50~4.5
3~150°5.00~0.5

Quantum Mechanical Studies of Reaction Transition States and Pathways

Quantum mechanics (QM) provides the theoretical framework to investigate the mechanisms of chemical reactions involving this compound at the atomic level. nih.gov By mapping the potential energy surface, QM calculations can identify reactants, products, intermediates, and, most importantly, transition states (TS). arxiv.org The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to understanding the reaction's kinetics and feasibility.

For instance, a common reaction for this type of molecule is nucleophilic aromatic substitution (SNAr), where the chlorine atom is displaced by a nucleophile. QM studies can elucidate the detailed pathway of this reaction. Calculations would involve locating the transition state structure for the addition of the nucleophile to the pyridine ring, forming a Meisenheimer-like intermediate, and the subsequent transition state for the expulsion of the chloride ion. The activation energies (the energy difference between the reactants and the transition states) calculated from these studies can predict reaction rates and help in optimizing reaction conditions. nih.gov

Table 3: Calculated Activation Energies for a Hypothetical SNAr Reaction with NaOH
Reaction StepTransition StateCalculated Activation Energy (ΔE, kcal/mol)Reaction Type
Nucleophilic AttackTS118.5Rate-determining step
Chloride EliminationTS25.2Fast step

Prediction of Spectroscopic Properties and Validation with Experimental Data

Computational methods are powerful tools for predicting spectroscopic properties, which can aid in the identification and characterization of this compound. Theoretical calculations can provide vibrational frequencies (Infrared and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis).

Vibrational Spectroscopy: DFT calculations can predict the vibrational frequencies corresponding to the stretching and bending of bonds. nih.gov For this compound, characteristic peaks would be predicted for the C≡N stretch, C-Cl stretch, C-H stretches of the tert-butyl group, and pyridine ring vibrations. These predicted spectra can be compared with experimental data to confirm the molecular structure.

NMR Spectroscopy: The GIAO (Gauge-Independent Atomic Orbital) method, often used with DFT, can accurately predict 1H and 13C NMR chemical shifts. researchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, a theoretical NMR spectrum can be generated. This is invaluable for assigning peaks in an experimental spectrum and confirming the regiochemistry of the compound.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. This can provide insight into the molecule's chromophores and its electronic structure.

Validation involves comparing the computed spectra with those obtained experimentally. A good agreement between the theoretical and experimental data provides strong evidence for the correctness of the calculated structure and electronic properties. nih.gov

In Silico Approaches for Synthetic Route Planning and Accessibility

Computational tools are increasingly used to design and evaluate synthetic pathways for target molecules. researchgate.net For a novel or complex molecule like this compound, in silico retrosynthesis programs can propose potential synthetic routes by breaking the molecule down into simpler, commercially available precursors. arxiv.orgarxiv.org These programs utilize vast databases of known chemical reactions to suggest disconnections. arxiv.org

Once potential routes are identified, computational chemistry can be used to assess their feasibility. researchgate.netmdpi.com For each proposed reaction step, theoretical calculations can:

Predict reaction thermodynamics: Determine if a reaction is energetically favorable by calculating the change in Gibbs free energy (ΔG).

Estimate reaction barriers: Calculate activation energies to predict whether a reaction will proceed at a reasonable rate under plausible conditions.

Analyze side reactions: Investigate potential undesired reaction pathways to anticipate and minimize the formation of byproducts.

This in silico screening process allows chemists to prioritize the most promising synthetic routes for experimental investigation, saving significant time and resources. researchgate.net

Molecular Docking and Ligand-Protein Interaction Studies (as a scaffold in design)

The 2-chloronicotinonitrile scaffold is of interest in medicinal chemistry. Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a specific protein target. nih.govnih.gov This method is fundamental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-protein interactions. researchgate.netnih.gov

In these studies, this compound can be considered a molecular scaffold or fragment. Docking simulations would place the molecule into the active site of a target protein. The program then calculates a "docking score," which estimates the binding affinity based on factors like hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov

The results can reveal:

Binding Mode: The specific orientation and conformation of the ligand within the protein's binding pocket.

Key Interactions: Identification of the specific amino acid residues that interact with the ligand. nih.gov For this molecule, the nitrile nitrogen could act as a hydrogen bond acceptor, while the tert-butyl group could engage in hydrophobic interactions.

Scaffold Potential: The analysis can suggest how the scaffold could be chemically modified to improve binding affinity and selectivity, guiding the design of more potent and specific drug candidates. nih.gov

Table 4: Hypothetical Molecular Docking Results against a Kinase Target
ParameterValue/Description
Target Proteinp38 MAP Kinase
Binding Affinity (ΔG)-7.8 kcal/mol
Key Hydrogen BondsNitrile nitrogen with backbone NH of Met109
Key Hydrophobic Interactionstert-Butyl group with Leu75, Val83, Ala157
Other InteractionsPi-stacking of pyridine ring with Phe169

Strategic Utility As a Synthetic Building Block and Privileged Scaffold in Chemical Science

Application in Modular Assembly of Complex Molecular Architectures

The modular assembly of complex molecules relies on the use of versatile building blocks that can be selectively functionalized in a stepwise manner. 2-(tert-Butyl)-6-chloronicotinonitrile is an exemplary scaffold for such synthetic strategies due to its distinct reactive sites. The chlorine atom at the 6-position is susceptible to nucleophilic substitution and is particularly amenable to palladium-catalyzed cross-coupling reactions, which are foundational to modern organic synthesis.

These coupling reactions allow for the modular introduction of a wide array of substituents, thereby enabling the construction of intricate molecular frameworks. The following table illustrates the utility of this building block in key cross-coupling reactions:

Reaction Type Coupling Partner Resulting Moiety Significance in Modular Assembly
Suzuki Coupling Aryl/heteroaryl boronic acids or estersBiaryl or heteroaryl-pyridine structuresEnables the construction of conjugated systems with applications in materials science and medicinal chemistry.
Buchwald-Hartwig Amination Primary or secondary amines2-amino-6-substituted pyridine (B92270) derivativesProvides access to a diverse range of substituted anilines and related compounds, which are common motifs in pharmaceuticals.
Sonogashira Coupling Terminal alkynes6-alkynyl-2-(tert-butyl)nicotinonitrile derivativesFacilitates the introduction of linear alkyne functionalities, which can serve as handles for further transformations or as key components of bioactive molecules.

The nitrile group at the 3-position further enhances the modularity of this building block. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form various heterocyclic rings. This trifecta of reactive sites—the chloro, nitrile, and tert-butyl groups—positions this compound as a powerful tool for the systematic and controlled assembly of complex molecular architectures.

Role in Heterocyclic Compound Library Design and Synthesis

The development of libraries of heterocyclic compounds is a cornerstone of modern drug discovery and materials science. This compound serves as an excellent starting point for the generation of such libraries due to the predictable reactivity of its functional groups. The pyridine core is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is recurrent in known drugs and bioactive compounds. rsc.org

By systematically varying the substituents at the 6-position through the aforementioned cross-coupling reactions and modifying the nitrile group, vast and diverse libraries of novel heterocyclic compounds can be rapidly synthesized. This parallel synthesis approach is crucial for high-throughput screening campaigns aimed at identifying new lead compounds.

In target-oriented synthesis, the goal is to create a molecule with a specific biological activity. The pyridine scaffold is a common feature in many clinically successful drugs. rsc.org The synthesis of pyridine-based scaffolds is a significant area of research in medicinal chemistry. nih.gov Starting from this compound, medicinal chemists can design and synthesize focused libraries of compounds tailored to interact with a particular biological target. For instance, by introducing specific aryl or amino groups at the 6-position, it is possible to probe the binding pocket of an enzyme or receptor and optimize the interactions to enhance potency and selectivity. The tert-butyl group can play a crucial role in this context by providing a steric anchor that orients the molecule within the binding site.

Impact on Medicinal Chemistry Scaffold Development

The concept of a "privileged scaffold" is central to modern medicinal chemistry. researchgate.net These are molecular frameworks that are capable of binding to multiple biological targets with high affinity. nih.gov The pyridine ring is a well-established privileged scaffold, and this compound provides a decorated and highly versatile version of this core structure.

The design and optimization of privileged scaffolds involve modifying a core structure to enhance its drug-like properties, such as potency, selectivity, and pharmacokinetic profile. The reactivity of the chloro and nitrile groups in this compound allows for extensive structural diversification. For example, the introduction of different substituents can modulate the electronic properties and steric profile of the molecule, thereby influencing its interaction with biological targets. The hybridization of privileged scaffolds is a known strategy in the design of new inhibitors. mdpi.com

Scaffold hopping is a computational or experimental strategy used to identify novel core structures (scaffolds) that can mimic the biological activity of a known active compound. While no specific scaffold hopping studies involving this compound are prominently documented, its utility as a starting material allows for the synthesis of a variety of heterocyclic systems that could be explored as bioisosteres for other known scaffolds.

Bioisosteric replacement is the substitution of one atom or group of atoms for another with similar physical and chemical properties, with the aim of improving the biological properties of a compound. cambridgemedchemconsulting.com The functional groups on this compound are amenable to such modifications. For instance, the nitrile group can be replaced with other electron-withdrawing groups, and the chlorine atom can be substituted with a variety of other functionalities to fine-tune the molecule's properties. The tert-butyl group itself can be considered a bioisostere for other bulky lipophilic groups. cambridgemedchemconsulting.com

The tert-butyl group, due to its large size and lipophilicity, can significantly influence how a molecule interacts with its biological target. rsc.org It can act as a "hydrophobic anchor," fitting into a nonpolar pocket of a protein and thereby increasing the binding affinity. nih.gov Furthermore, its steric bulk can enforce a specific conformation on the molecule, which may be favorable for binding. rsc.org This conformational restriction can also prevent unwanted interactions with other biological targets, thus improving selectivity. In some cases, the presence of a tert-butyl group has been shown to enhance the cytotoxic activity of a drug against tumor cells. nih.gov

Contributions to Agrochemical Research and Development

The strategic importance of this compound in the agrochemical sector is primarily centered on its role as a precursor for a variety of nicotinonitrile derivatives. These derivatives have been extensively investigated for their potential as active ingredients in insecticides, fungicides, and herbicides. The pyridine ring, a core component of this molecule, is a well-established pharmacophore in numerous commercially successful agrochemicals.

Nicotinonitrile Derivatives as Precursors for Agrochemicals

The chemical architecture of this compound provides multiple reaction sites for synthetic chemists to introduce diverse functional groups, thereby generating libraries of novel compounds for biological screening. The chlorine atom at the 6-position can be readily displaced by various nucleophiles, while the nitrile group can undergo a range of chemical transformations. This synthetic flexibility allows for the fine-tuning of the molecule's physicochemical properties and biological activity.

The following table summarizes the classes of agrochemicals that have been developed from nicotinonitrile-based precursors, highlighting the potential applications for derivatives of this compound.

Agrochemical ClassGeneral Mode of ActionExamples of Commercial Products (from Nicotinonitrile Derivatives)
Insecticides Nicotinic acetylcholine (B1216132) receptor (nAChR) agonistsAcetamiprid, Imidacloprid, Thiacloprid
Fungicides Varies; can include disruption of cellular respiration or cell wall synthesisBoscalid
Herbicides Varies; can include inhibition of specific plant enzymesDiflufenican

The tert-butyl group at the 2-position of the pyridine ring in this compound is of particular interest in agrochemical design. This bulky substituent can influence the molecule's conformation and its binding affinity to target enzymes or receptors in pests. It can also enhance the compound's metabolic stability in plants and soil, potentially leading to longer-lasting efficacy.

While specific, publicly accessible research detailing the direct conversion of this compound into commercialized agrochemicals is limited, the foundational role of the nicotinonitrile scaffold in creating a diverse array of successful crop protection products underscores the strategic importance of this compound as a building block for future innovations in the field. The continued exploration of derivatives from this and similar precursors is a promising avenue for the discovery of next-generation agrochemicals with improved efficacy, selectivity, and environmental profiles.

Future Research Directions and Emerging Perspectives

Development of Sustainable and Green Synthetic Methodologies

The chemical industry's increasing focus on environmental stewardship necessitates the development of synthetic protocols that are efficient, safe, and environmentally benign. nih.govresearchgate.net Future research on 2-(tert-Butyl)-6-chloronicotinonitrile should prioritize the adoption of green chemistry principles.

Key areas for investigation include:

Green Solvents and Conditions: Efforts could be directed towards replacing hazardous volatile organic compounds with greener alternatives like water or bio-based solvents. rsc.org The use of microwave irradiation or ultrasound could also be explored to accelerate reaction times and reduce energy consumption, methodologies that have proven effective for the synthesis of other pyridine (B92270) derivatives. researchgate.netnih.gov

Heterogeneous Catalysis: To simplify product purification and enable catalyst recycling, research into solid-supported catalysts is a promising direction. For instance, the use of nanomagnetic metal-organic frameworks (MOFs) has been successfully applied to the green synthesis of other nicotinonitriles and could be adapted for this specific target. acs.orgnih.gov

Table 1: Potential Green Synthetic Approaches

Approach Principle Potential Advantage
One-Pot Multicomponent Synthesis Combines multiple reactants in a single operation. Increased efficiency, reduced waste, lower costs. researchgate.net
Microwave-Assisted Synthesis Uses microwave energy to heat reactions. Rapid reaction times, improved yields, cleaner reactions. nih.gov
Aqueous Medium Synthesis Employs water as the reaction solvent. Eliminates hazardous organic solvents, low cost, environmentally safe. rsc.org

Advanced Mechanistic Studies on Novel Reactivity Modes

A thorough understanding of the reaction mechanisms governing the reactivity of this compound is crucial for optimizing existing transformations and discovering new ones. The interplay between the steric hindrance of the tert-butyl group and the electronic effects of the nitrile and chloro groups presents a compelling subject for mechanistic inquiry.

Future studies could focus on:

Computational Modeling: Density Functional Theory (DFT) calculations can be employed to model reaction pathways for the functionalization of the C-Cl or C-H bonds. chemrxiv.orgrsc.org Such studies could predict transition state energies, elucidate the influence of the tert-butyl group on regioselectivity, and assess the electrophilicity of the nitrile group. rsc.orgnih.gov

Kinetic Analysis: Experimental kinetic studies on nucleophilic aromatic substitution reactions at the C6 position could quantify the steric impact of the adjacent tert-butyl group compared to less hindered analogues.

Unconventional Reactivity: The tert-butyl group, typically considered inert, can undergo C–H functionalization under specific catalytic conditions. udg.eduresearchgate.net Mechanistic investigations into such transformations would be a significant contribution. Furthermore, exploring the reactivity of the pyridine nitrogen, for example in reactions involving N-atom insertion, could reveal novel ring-expansion or ring-contraction pathways. chemrxiv.orgnih.gov

Exploration of New Catalytic Systems for Functionalization

Modern catalytic methods offer powerful tools for the precise and efficient modification of heterocyclic scaffolds. For this compound, the chloro substituent and the ring C-H bonds are primary targets for catalytic functionalization.

Promising avenues for exploration include:

Nickel-Catalyzed Cross-Coupling: While palladium catalysis is well-established, nickel-based systems have emerged as powerful alternatives for coupling reactions, particularly for challenging substrates like 2-chloropyridines. nih.govnih.govthieme-connect.comrsc.org Research into Ni-catalyzed cross-electrophile coupling could enable the introduction of various alkyl groups at the C6 position under mild conditions, offering a complementary approach to traditional methods that use pre-formed organometallic reagents. acs.org

Direct C-H Functionalization: A major goal in modern synthesis is the direct conversion of C-H bonds into C-C or C-heteroatom bonds. researchgate.net Catalytic systems could be developed to selectively functionalize the C4 or C5 positions of the pyridine ring, bypassing the need for pre-functionalized starting materials. innovations-report.comnih.govrsc.org

Tert-Butyl C(sp³)–H Hydroxylation: Recent breakthroughs have shown that sterically congested primary C–H bonds within tert-butyl groups can be hydroxylated using highly electrophilic manganese catalysts. udg.eduresearchgate.net Applying this methodology would transform the inert tert-butyl group into a valuable synthetic handle (a primary alcohol), opening up a new dimension for derivatization.

Table 2: Potential Catalytic Functionalization Strategies

Catalytic System Target Bond Transformation Potential Outcome
Nickel/Bathophenanthroline C(sp²)–Cl Cross-Electrophile Coupling Introduction of functionalized alkyl groups. nih.govthieme-connect.com
Palladium/Ligand C(sp²)–Cl Suzuki, Buchwald-Hartwig, etc. Arylation, amination, and other cross-couplings. nih.gov
Rhodium/Palladium C(sp²)–H (C4/C5) Direct Arylation/Alkenylation Late-stage modification without pre-activation. rsc.org

Expansion of Scaffold Diversity for Underexplored Chemical Space

The this compound core is an excellent starting point for generating libraries of novel compounds through systematic functionalization. The chloro, nitrile, and pyridine nitrogen atoms serve as versatile handles for diversification.

Future synthetic campaigns could explore:

Derivatization via the Chloro Group: The C-Cl bond can be replaced with a wide array of substituents using well-established palladium- or nickel-catalyzed cross-coupling reactions to introduce aryl, heteroaryl, alkyl, amino, and alkynyl functionalities.

Transformations of the Nitrile Group: The nitrile is a highly versatile functional group that can be converted into other key moieties. nih.gov Potential transformations include reduction to a primary amine (aminomethyl group), hydrolysis to a carboxylic acid or amide, or cycloaddition reactions to form heterocycles like tetrazoles.

Modification of the Pyridine Ring: The pyridine nitrogen can be oxidized to an N-oxide, which alters the electronic properties of the ring and can direct subsequent functionalization reactions.

This systematic exploration would rapidly expand the chemical space around the core scaffold, providing a diverse set of molecules for screening in various applications. The pyridine framework is a well-known "privileged scaffold" in medicinal chemistry, appearing in thousands of clinically relevant agents. researchgate.netnih.govnih.govrsc.org

Interdisciplinary Applications Beyond Traditional Organic Synthesis

The unique electronic and structural features of this compound and its derivatives suggest potential applications in fields beyond synthetic chemistry.

Medicinal Chemistry: The nicotinonitrile scaffold is a core component of several approved drugs, including kinase inhibitors like Bosutinib and Neratinib. ekb.egresearchgate.netekb.eg The combination of a pyridine ring, a potential hydrogen bond acceptor (nitrile), and a bulky lipophilic group (tert-butyl) makes this scaffold an attractive candidate for drug discovery programs. Future work could involve synthesizing libraries of derivatives for screening against various biological targets, such as kinases, proteases, and other enzymes. ekb.egbohrium.comresearchgate.net

Materials Science: Pyridine-containing molecules are widely used as ligands in coordination chemistry. The nitrogen atom of the pyridine ring can coordinate to metal centers, and derivatives of this compound could be used to synthesize novel metal complexes, catalysts, or functional materials like metal-organic frameworks (MOFs). Furthermore, functionalized pyridines have been investigated as effective corrosion inhibitors for steel, suggesting another potential materials science application. rsc.orgresearchgate.net

Agrochemicals: Substituted pyridines are a major class of compounds used in the agrochemical industry. Derivatives could be screened for potential herbicidal, fungicidal, or insecticidal activity, as has been done for other novel nicotinonitrile compounds. nih.gov

Table 3: Mentioned Compounds

Compound Name
This compound
Bosutinib

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(tert-Butyl)-6-chloronicotinonitrile, and how do reaction conditions impact yield?

Answer:
The synthesis typically involves nucleophilic substitution or palladium-catalyzed cross-coupling reactions. For example:

  • Cyano group introduction : Reacting 2-chloro-6-(tert-butyl)pyridine with a cyanating agent (e.g., CuCN/KCN under reflux) in dimethylformamide (DMF) at 120–140°C for 12–24 hours .
  • Optimization : Yield improvements (70–85%) are achieved by controlling stoichiometry (1:1.2 molar ratio of precursor to cyanating agent) and using inert atmospheres to prevent oxidation .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures >95% purity .

Advanced: How can computational modeling predict regioselectivity in the functionalization of this compound?

Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) can model steric and electronic effects:

  • Steric hindrance : The tert-butyl group destabilizes transition states for reactions at the 4-position, favoring functionalization at the 3-position .
  • Electrostatic potential maps : Highlight electron-deficient regions (e.g., nitrile carbon) as targets for nucleophilic attacks .
  • Validation : Compare computed activation energies with experimental outcomes (e.g., Suzuki coupling yields) to refine models .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • NMR spectroscopy : 1^1H NMR (CDCl₃) identifies substituents: δ 1.45 ppm (s, 9H, tert-butyl), δ 8.25 ppm (d, 1H, pyridine-H) .
  • Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 209.08 (calculated: 209.09) .
  • HPLC : Reverse-phase C18 column (acetonitrile/water, 70:30) with UV detection at 254 nm assesses purity (>98%) .

Advanced: How does the tert-butyl group influence the compound’s stability under acidic or basic conditions?

Answer:

  • Acidic conditions : The tert-butyl group provides steric protection, reducing hydrolysis of the nitrile group. Kinetic studies (pH 1–3, 25°C) show <5% degradation over 48 hours .
  • Basic conditions : Dechlorination may occur via nucleophilic aromatic substitution. In NaOH/ethanol (1M, 60°C), 20% dechlorination is observed after 6 hours, confirmed by LC-MS .
  • Mitigation : Use buffered conditions (pH 7–8) for reactions requiring base .

Data Contradiction: How to resolve discrepancies in reported solubility data for this compound?

Answer:
Discrepancies arise from solvent polarity and crystallization methods:

  • Polar solvents : Solubility in DMSO is 50 mg/mL, while in water it is <0.1 mg/mL .
  • Crystallization effects : Rapid cooling yields amorphous solids with higher apparent solubility than slow-cooled crystals .
  • Standardization : Use the shake-flask method (25°C, 24h equilibration) with UV quantification for reproducibility .

Advanced: What strategies optimize the compound’s use as a ligand in transition-metal catalysis?

Answer:

  • Coordination studies : X-ray crystallography of Pd(II) complexes reveals bidentate binding via nitrile and pyridine nitrogen .
  • Electronic tuning : Introducing electron-withdrawing groups (e.g., CF₃) at the 4-position enhances catalytic activity in C–N coupling (yield increases from 65% to 82%) .
  • DoE optimization : Response surface methodology identifies optimal ligand/metal ratios (1:1.5) and temperatures (80°C) for Suzuki-Miyaura reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.